molecular formula C11H11N3O2 B3031444 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole CAS No. 356774-46-4

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole

Cat. No.: B3031444
CAS No.: 356774-46-4
M. Wt: 217.22 g/mol
InChI Key: AFSOJQIZEZLKCK-UHFFFAOYSA-N
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Description

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a dihydroisoquinoline moiety with an oxadiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole typically involves multi-step organic reactions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of dihydroisoquinoline . This reaction involves the condensation of an imine with an anhydride, followed by cyclization to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate and sodium bromate as oxidants . These methods are efficient and can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole involves its interaction with biological membranes and enzymes. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition . The compound may also interact with specific molecular targets, such as enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole is unique due to its combination of a dihydroisoquinoline moiety with an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11-10(12-16-13-11)14-6-5-8-3-1-2-4-9(8)7-14/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOJQIZEZLKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NONC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362839
Record name 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356774-46-4
Record name 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole
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